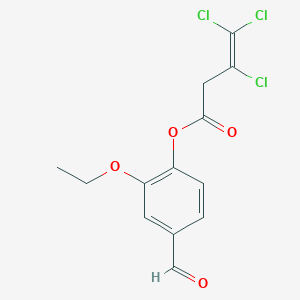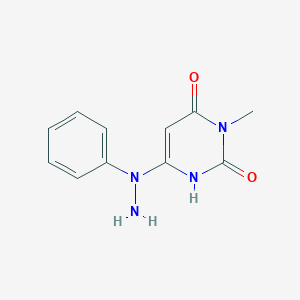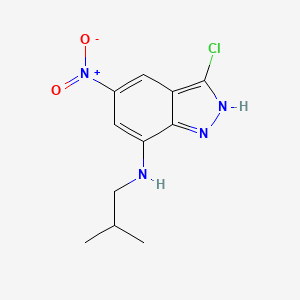
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amination: Introduction of the amine group.
Alkylation: Attachment of the 2-methylpropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amine or hydroxylamine.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group might yield 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The nitro group could be involved in redox reactions, while the amine group might form hydrogen bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
5-Nitroindazole: Similar structure but lacks the chloro and 2-methylpropyl groups.
3-Chloro-1H-indazole: Lacks the nitro and amine groups.
Uniqueness
1H-Indazol-7-amine, 3-chloro-N-(2-methylpropyl)-5-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
647853-27-8 |
|---|---|
Molekularformel |
C11H13ClN4O2 |
Molekulargewicht |
268.70 g/mol |
IUPAC-Name |
3-chloro-N-(2-methylpropyl)-5-nitro-2H-indazol-7-amine |
InChI |
InChI=1S/C11H13ClN4O2/c1-6(2)5-13-9-4-7(16(17)18)3-8-10(9)14-15-11(8)12/h3-4,6,13H,5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
GQPYYPUONPMHOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=CC(=CC2=C(NN=C12)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


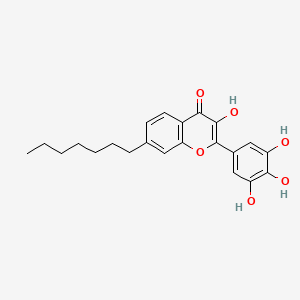
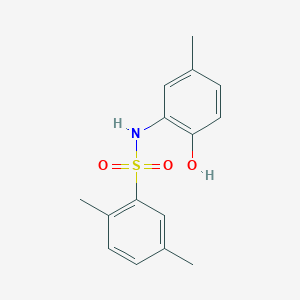
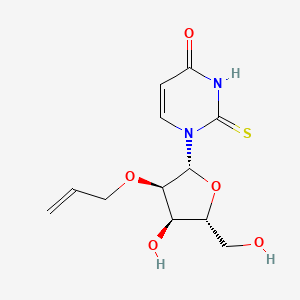
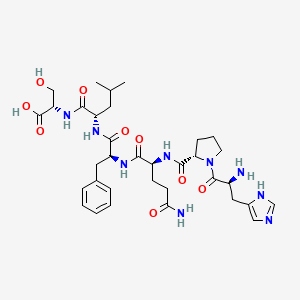


![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
